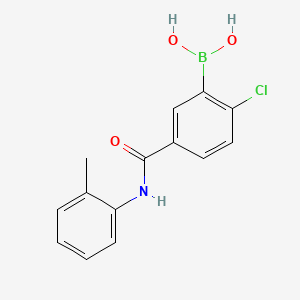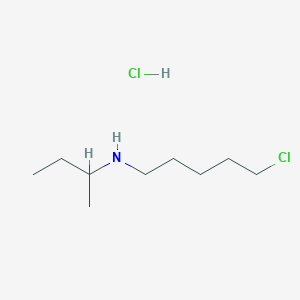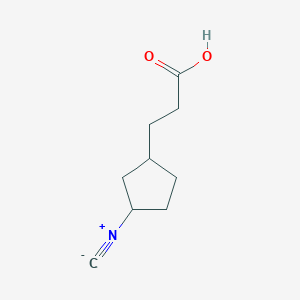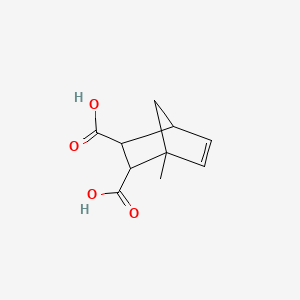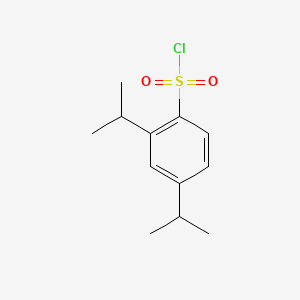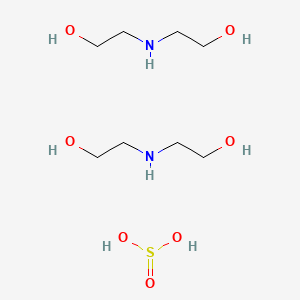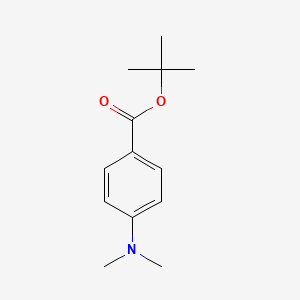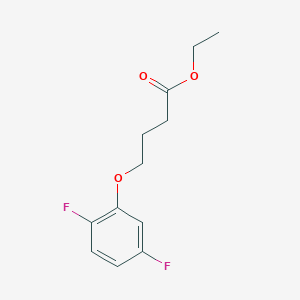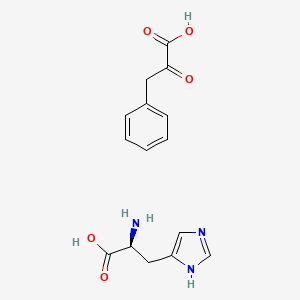
2-(4-Chlorobenzylidene)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzylidene)cyclohexanone is an organic compound with the molecular formula C13H13ClO. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-chlorobenzylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Chlorobenzylidene)cyclohexanone can be synthesized through the cross-aldol condensation of cyclohexanone with 4-chlorobenzaldehyde. The reaction is typically catalyzed by p-toluenesulfonic acid under solvent-free conditions, which makes the process environmentally friendly and efficient . The reaction proceeds as follows:
- Mix cyclohexanone and 4-chlorobenzaldehyde in the presence of p-toluenesulfonic acid.
- Heat the mixture to facilitate the condensation reaction.
- Isolate the product by filtration and purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorobenzylidene group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzylidene)cyclohexanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorobenzylidene)cyclohexanone can be compared with other similar compounds, such as:
2,6-Bis(4-chlorobenzylidene)cyclohexanone: This compound has two chlorobenzylidene groups and exhibits different chemical properties and applications.
2-(2-Chlorobenzylidene)cyclohexanone:
2,7-Bis(4-chlorobenzylidene)cycloheptanone: This compound has a larger ring structure, leading to different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
24765-16-0 |
|---|---|
Molekularformel |
C13H13ClO |
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
(2Z)-2-[(4-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9- |
InChI-Schlüssel |
VTVVPTRDNLXHFT-LUAWRHEFSA-N |
Isomerische SMILES |
C1CCC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C1 |
Kanonische SMILES |
C1CCC(=O)C(=CC2=CC=C(C=C2)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


